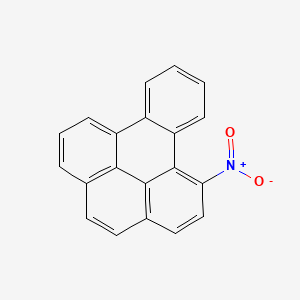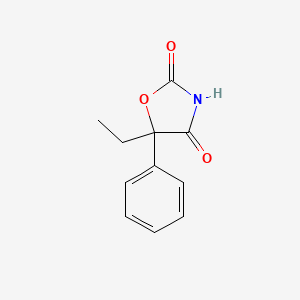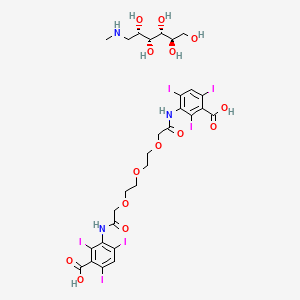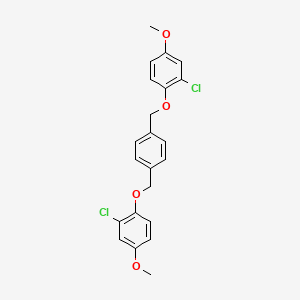
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene: is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of two 2-chloro-4-methoxyphenoxy groups attached to a benzene ring through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-methoxyphenol and 1,4-bis(chloromethyl)benzene.
Etherification Reaction: The 2-chloro-4-methoxyphenol is reacted with 1,4-bis(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield products with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Compounds with reduced functional groups.
Substitution: Derivatives with new substituents replacing the chloro groups.
Scientific Research Applications
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis[(2-chloro-4-hydroxyphenoxy)methyl]-: Similar structure but with hydroxy groups instead of methoxy groups.
Benzene, 1,4-bis[(2-chloro-4-ethoxyphenoxy)methyl]-: Similar structure but with ethoxy groups instead of methoxy groups.
Benzene, 1,4-bis[(2-chloro-4-methylphenoxy)methyl]-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
CAS No. |
146949-20-4 |
|---|---|
Molecular Formula |
C22H20Cl2O4 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene |
InChI |
InChI=1S/C22H20Cl2O4/c1-25-17-7-9-21(19(23)11-17)27-13-15-3-5-16(6-4-15)14-28-22-10-8-18(26-2)12-20(22)24/h3-12H,13-14H2,1-2H3 |
InChI Key |
SLFZXMGBSNPIQC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)OC)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)OC)Cl)Cl |
Synonyms |
SCH 47802 SCH-47802 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
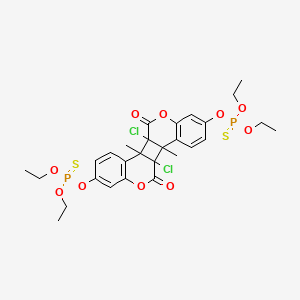
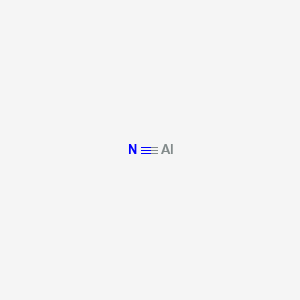
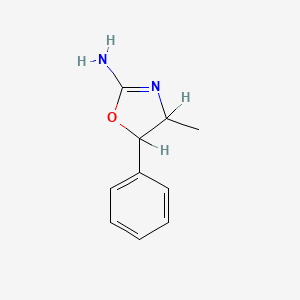

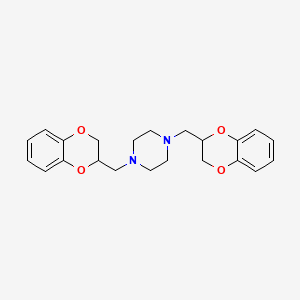
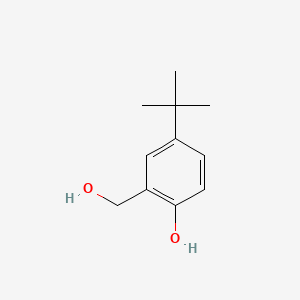
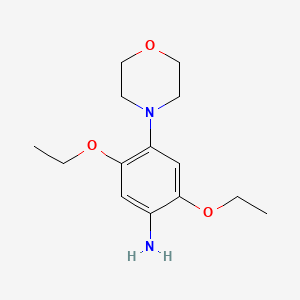
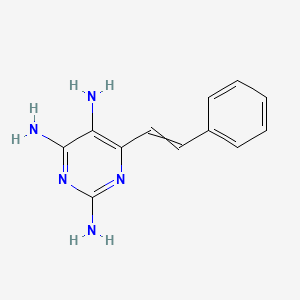
![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)


